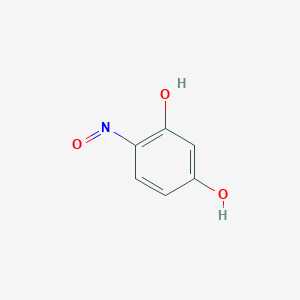

4-Nitrosoresorcinol

Beschreibung

Contextual Significance as a Chemical Entity

4-Nitrosoresorcinol, also known by its IUPAC name 4-nitrosobenzene-1,3-diol, possesses the molecular formula C₆H₅NO₃ and a molecular weight of 139.11 g/mol . nih.gov It is identified by CAS number 698-31-7. nih.gov Computed properties indicate a molecular weight of 139.11 g/mol and a monoisotopic mass of 139.026943022 Da. nih.gov The compound is characterized by the presence of two hydrogen bond donors. nih.gov While specific physical properties can vary, a melting point of 122°C has been reported for this compound. chemicalbook.comchemos.de It has been observed as a yellow product in synthesis procedures chemicalbook.com and described as having a characteristic odour and various colours in liquid form chemos.de.

Beyond its fundamental properties, this compound has been identified as a photoproduct in the degradation of certain organic compounds. For instance, it is one of the organic photoproducts formed during the irradiation of 3-nitrophenol (B1666305) in the atmospheric aqueous phase, a process attributed to reactions involving hydroxyl radicals. researchgate.net It has also been detected as a degradation product of resorcinol (B1680541) in non-aqueous systems, suggesting its formation through nitrosation reactions. dtic.mil

Table 1. Selected Computed and Experimental Properties of this compound

| Property | Value | Source Type |

| Molecular Formula | C₆H₅NO₃ | Computed |

| Molecular Weight | 139.11 g/mol | Computed |

| Monoisotopic Mass | 139.026943022 Da | Computed |

| CAS Number | 698-31-7 | Identifier |

| IUPAC Name | 4-nitrosobenzene-1,3-diol | Computed |

| Melting Point | 122 °C | Experimental chemicalbook.comchemos.de |

| Hydrogen Bond Donors | 2 | Computed |

Role of this compound as a Strategic Intermediate in Organic Synthesis

The reactivity conferred by the nitroso and hydroxyl groups on the resorcinol core makes this compound a valuable intermediate in organic synthesis. Its ability to undergo specific chemical transformations is exploited in the construction of more complex molecules.

A notable application is its use in the synthesis of phenoxazine (B87303) dyes. This compound can react with resorcinol in the presence of sulfuric acid to yield resorufin (B1680543), a well-known fluorescent dye. nih.govacs.orgwikipedia.org This acid-mediated condensation reaction is a standard route for preparing phenoxazine dyes. nih.govacs.org

Furthermore, this compound serves as a starting material in the synthesis of other significant compounds. It has been listed as a preferred starting material for the synthesis of 4,6-dinitroresorcinol (B1581181), an isomer that is a useful intermediate in the preparation of poly[p-phenylenebenzobisoxazole] (PBO), a high-strength polymer. google.comgoogleapis.com The synthesis of 4,6-dinitroresorcinol can be achieved using this compound under specific nitration conditions. google.comgoogleapis.com

In the development of novel chemical tools for biological research, this compound has been utilized in the synthesis of fluorogenic nucleotides. A reported synthesis involves the reaction of this compound with 2,6-dihydroxy benzoic acid in the presence of manganese(IV) oxide and sulfuric acid. google.com Additionally, this compound has been employed in the synthesis of benzo[1,2-d:3,4-d′]bistriazole derivatives. researchgate.net

The synthesis of this compound itself can be achieved through the nitrosation of resorcinol. A reported method involves the addition of sodium nitrite (B80452) to a stirred solution of resorcinol in sulfuric acid at low temperatures, followed by warming to room temperature, yielding this compound as a yellow precipitate. chemicalbook.com Direct nitrosation of resorcinol has been identified as a method to produce this compound. sciencemadness.org

Evolution of Research Perspectives on Nitrosoresorcinol Compounds

The research focus on nitrosoresorcinol compounds, including this compound, has evolved over time, reflecting advancements in chemical understanding and technological capabilities. Historically, nitrosoresorcinol derivatives gained recognition for their application as colorimetric reagents. Nitrosoresorcinol monomethyl ether, for instance, was noted as a colorimetric reagent for the determination of iron and cobalt, offering advantages such as the extractability of the cobalt complex into organic solvents. dss.go.th The use of nitroso compounds in the production of dyes with unique properties has also been an area of exploration. ontosight.ai

The utility of nitrosoresorcinol compounds as intermediates in the synthesis of dyes, particularly phenoxazine dyes like resorufin, represents a significant and enduring research area. nih.govacs.orgwikipedia.org This application continues to be relevant in the development of fluorescent probes and labels used in various scientific disciplines, including chemical biology. nih.govacs.org

More contemporary research perspectives highlight the role of this compound in the synthesis of advanced materials and probes. Its use as a starting material for polymers like PBO google.comgoogleapis.com and in the creation of fluorogenic nucleotides for nucleic acid analysis google.com exemplifies this shift towards more specialized applications. Furthermore, investigations into the environmental fate of related compounds have identified this compound as a product of photochemical processes, indicating its relevance in atmospheric chemistry studies. researchgate.net The exploration of its reactivity for creating novel chemical structures, such as bistriazole systems, also reflects ongoing research into the synthetic potential of this compound class. researchgate.net

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-nitrosobenzene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NO3/c8-4-1-2-5(7-10)6(9)3-4/h1-3,8-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJBGAAAJTDQABC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)O)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50220094 | |

| Record name | Resorcinol, nitroso- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50220094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

698-31-7, 25905-65-1 | |

| Record name | 4-Nitrosoresorcinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=698-31-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Resorcinol, nitroso- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000698317 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-Cyclohexadien-1-one, 3-hydroxy-4-hydroxyimino- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025905651 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Resorcinol, nitroso- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50220094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-nitrosoresorcinol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.743 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Nitrosoresorcinol

Direct Nitrosation Routes from Resorcinol (B1680541) Precursors

Direct nitrosation of resorcinol is a primary method for synthesizing 4-nitrosoresorcinol. This process involves introducing a nitroso group (-NO) onto the resorcinol ring.

Acid-Catalyzed Nitrosation Processes

Acid-catalyzed conditions are commonly employed for the nitrosation of phenols, including resorcinol. The reaction typically involves a nitrosating agent, such as sodium nitrite (B80452), in the presence of an acid. The acid helps to generate the active nitrosating species, often the nitrosonium ion (NO⁺). dtic.mil

One approach involves dissolving resorcinol in water with sodium hydroxide (B78521), followed by the slow addition of a dinitrogen tetroxide solution. dtic.mil This method utilizes the disodium (B8443419) salt of resorcinol, with sufficient sodium hydroxide present to neutralize the nitric acid produced during the reaction. dtic.mil

Another method for preparing 4,6-dinitroresorcinol (B1581181), which is related to this compound synthesis, involves the use of white fuming nitric acid and a nitrosonium ion control agent like urea (B33335). google.comgoogle.comgoogleapis.comgoogleapis.com While this specifically targets dinitration, it highlights the importance of controlling nitrosonium ion concentration in reactions involving resorcinol derivatives. The elimination of nitrogen dioxide and nitrous acid from the reaction mixture is noted to increase the purity of the desired product by minimizing nitrosonium ion-catalyzed side reactions. google.comgoogle.comgoogleapis.com

Control of Reaction Selectivity and Yield Optimization

Controlling the selectivity and optimizing the yield of this compound during direct nitrosation can be challenging due to the possibility of substitution at multiple positions on the resorcinol ring and the potential for further nitrosation or oxidation.

Research suggests that the most vigorous reagent for attack on the resorcinol molecule is the nitrosyl cation (NO⁺), which is produced from dinitrogen tetroxide. dtic.mil The substitution of a hydrogen atom at the 4-position by the nitrosyl ion leads to the production of this compound and an equimolecular quantity of nitric acid. dtic.mil

The presence of natural organic matter (NOM) has been observed to enhance the nitrosation reactions of phenols, including resorcinol. acs.org In one study, the yield of nitroso-resorcinol was increased by 1.3-fold in the presence of NOM when using imidacloprid (B1192907) solutions, and by 2.8-fold when nitrite was used instead of imidacloprid. acs.org This suggests that NOM can favor the formation of the phenoxyl radical and NO₂ species, influencing the nitrosation pathway. acs.org

Temperature control is also crucial in these reactions. For instance, in the synthesis of 4,6-dinitroresorcinol from resorcinol-based starting materials, a temperature-controlled procedure between -20°C and 25°C is employed to selectively synthesize the desired product and minimize undesirable side products. googleapis.com

Data on the yields of this compound from direct nitrosation can vary depending on the specific conditions used. While specific yield data for this compound itself from direct nitrosation of unsubstituted resorcinol under various conditions were not extensively detailed in the search results, related studies on the nitration/nitrosation of resorcinol derivatives provide some insights into yield optimization strategies. For example, preparing 4,6-dinitroresorcinol from resorcinol diacetate using a specific nitric acid purification and urea as a control agent resulted in an approximate yield of about 65%. google.com

Multi-Step Synthetic Strategies Involving this compound as an Intermediate

This compound serves as a key intermediate in the synthesis of other compounds, particularly phenoxazine (B87303) dyes like resorufin (B1680543). acs.orgnih.govkingston.ac.ukcore.ac.uk

A standard method for synthesizing phenoxazine dyes involves acid-mediated condensation reactions of phenols with nitrosylated aromatic compounds. acs.orgnih.govkingston.ac.ukcore.ac.uk Resorufin, for example, can be prepared by the reaction of this compound and resorcinol in sulfuric acid. acs.orgnih.govkingston.ac.ukcore.ac.uk This acid-catalyzed condensation yields the desired dye. kingston.ac.ukcore.ac.uk

Another example involves the synthesis of chlorobenzoresorufin, a derivative, through the acid-catalyzed condensation of 4-chloro-6-nitrosoresorcinol (B18988) with 1,3-dihydroxynaphthalene. nih.gov This highlights the utility of substituted this compound derivatives as intermediates.

These multi-step strategies demonstrate the importance of this compound as a building block in the synthesis of more complex molecular structures.

Approaches for the Synthesis of this compound Analogues and Derivatives

The synthesis of analogues and derivatives of this compound involves modifications to the resorcinol core or the nitroso group. These modifications can lead to compounds with altered properties.

One approach to synthesizing derivatives involves starting with substituted resorcinols. For instance, 2-methylresorcinol (B147228) can be nitrosated to yield 2-methyl-4-nitrosoresorcinol (B8810673). psu.edu The nitrosation of 2-methylresorcinol with sodium nitrite in water under acidic conditions (addition of hydrochloric acid) has been reported, resulting in a high yield (98%) of the product as a yellow monohydrate. psu.edu

Another example is the use of fluorinated this compound derivatives in condensation reactions to form fluorinated phenoxazinones. sunderland.ac.uk This indicates that the resorcinol ring can be substituted with halogens prior to or during the nitrosation step to create halogenated analogues.

The synthesis of resorufin derivatives also utilizes modified nitrosoresorcinols. For example, 2-methyl-4-nitrosoresorcinol is used in a reaction with 2,6-dihydroxybenzoic acid to produce a resorufin derivative with a carboxylic acid group. google.com This demonstrates the potential to introduce various functional groups onto the resorcinol core of this compound derivatives.

The modular approach used in designing resorufin-based probes for zinc also involves the synthesis of substituted nitrosoresorcinols, such as 4-chloro-6-nitrosoresorcinol, which is then condensed with other aromatic compounds. nih.gov

Reactivity and Reaction Mechanisms of 4 Nitrosoresorcinol

Electrophilic and Nucleophilic Reaction Pathways

The presence of hydroxyl groups on the aromatic ring of 4-nitrosoresorcinol activates the ring towards electrophilic attack, particularly at positions ortho and para to the hydroxyl groups. However, the nitroso group is generally considered an electron-withdrawing group, which can deactivate the ring to some extent and also serve as a site for nucleophilic attack on the nitrogen atom.

While specific detailed mechanisms for electrophilic and nucleophilic attack directly on this compound are not extensively detailed in the provided search results, the general principles of electrophilic aromatic substitution on activated rings and nucleophilic attack on nitroso groups in other contexts can be considered. Electrophilic attack on the activated resorcinol (B1680541) ring would typically involve a strong electrophile reacting at positions not already substituted. Nucleophilic attack on the nitroso nitrogen could potentially occur due to its partial positive charge induced by the electronegativity difference between nitrogen and oxygen.

Redox Chemistry of the Nitroso Moiety

The nitroso group (-NO) is well-known for its participation in redox reactions. The nitrogen atom in a nitroso group typically has an oxidation state of +2. It can undergo both oxidation and reduction, leading to various transformation products. Redox reactions involve the transfer of electrons, with oxidation being the loss of electrons and reduction being the gain of electrons. libretexts.org

Oxidative Transformations and Radical-Mediated Processes

Oxidative transformations of the nitroso group can occur, potentially leading to nitro compounds or other oxidized species. Radical-mediated processes can play a significant role in the chemistry of nitroso compounds. Free radicals, species containing unpaired electrons, can initiate chain reactions involving nitroso groups. libretexts.org

In some biological contexts, this compound 1-monomethyl ether (coniferron), a related compound, has been shown to be an oxidation product of 2,4-dihydroxy-7-methoxy-1,4-benzoxazin-one (DIMBOA) catalyzed by laccase and peroxidase. nih.govnih.gov This oxidation generates transitional free radicals that can act as electron acceptors. nih.gov This suggests that enzymatic or other oxidative conditions can transform nitrosoresorcinol derivatives, potentially involving radical intermediates.

Reductive Pathways and Products

The nitroso group can undergo reduction through various pathways, typically involving the gain of electrons. libretexts.org Reduction of nitroso compounds can lead to the formation of hydroxylamines, amines, or other reduced nitrogen species.

While direct reduction of this compound is not explicitly detailed in the provided snippets, the reduction of related nitroso compounds, such as the reduction of resazurin (B115843) to resorufin (B1680543) and then to dihydroresorufin, illustrates the potential for reductive transformations of the nitroso moiety. wikipedia.org The reduction of nitroso groups often involves a two-electron, two-proton transfer to form a hydroxylamine (B1172632) intermediate, which can be further reduced. researchgate.net

Condensation Reactions of this compound

This compound can participate in condensation reactions, particularly due to the presence of the reactive nitroso group and the activated aromatic ring. Condensation reactions typically involve the joining of two molecules, often with the elimination of a small molecule like water.

A notable condensation reaction involving this compound is its acid-catalyzed condensation with resorcinol to synthesize resazurin. wikipedia.orggoogle.comacs.org This reaction highlights the role of this compound as a key building block in the formation of phenoxazine (B87303) dyes. The condensation typically occurs in the presence of acid, followed by oxidation. wikipedia.org

Derivatization Reactions for Chemical Modification and Functionalization

The functional groups present in this compound, specifically the hydroxyl groups and the nitroso group, offer opportunities for chemical modification and functionalization. Derivatization reactions can alter the properties of the compound and enable its use in various applications or as an intermediate in the synthesis of more complex molecules.

Hydroxyl Group Derivatization

The hydroxyl groups on the resorcinol ring are amenable to various derivatization reactions. These reactions typically involve the replacement of the hydrogen atom of the hydroxyl group with another functional group. Common derivatization reactions for hydroxyl groups in phenols include etherification, esterification, and alkylation. libretexts.org

Nitroso Group Transformation

The nitroso group (-N=O) is a key feature of this compound and can undergo several transformations. Nitrosophenols, a class that includes this compound, are known to exist in equilibrium with their tautomeric quinone oxime forms in solution wikipedia.org. This tautomerization is a significant transformation for the nitroso group in such compounds.

Nitroso compounds in general can function as electrophiles, nucleophiles, diradicals, and radical acceptors in diverse transformations researchgate.net. The nitroso group can be introduced onto a resorcinol ring through nitrosation, typically involving reaction with nitrous acid or other nitrosating agents ontosight.ai. For instance, this compound can be obtained from the reaction of resorcinol with isopentyl nitrite (B80452) or sodium nitrite tandfonline.com.

Studies on the phototransformation of resorcinol induced by the excitation of nitrite and nitrate (B79036) ions have shown the formation of this compound. In air-saturated solutions of resorcinol and sodium nitrite irradiated in the range of 300-366 nm, this compound was detected as a primary photoproduct tandfonline.com. The formation of this compound under these conditions was attributed to a reaction of resorcinol with nitrogen oxides (NO2 or N2O4) formed in the solution, rather than involving hydroxyl radicals tandfonline.com.

Elucidation of Reaction Mechanisms and Intermediates

Elucidating the reaction mechanisms involving this compound often centers on the transformations of the nitroso group and the reactivity of the activated aromatic ring due to the hydroxyl groups. The formation of this compound from resorcinol and nitrosating agents involves electrophilic aromatic substitution, where the nitrosonium ion (NO+) or a related species acts as the electrophile attacking the electron-rich resorcinol ring ontosight.aibaranlab.org.

In the context of phototransformation of resorcinol induced by nitrite ions, the formation of this compound as a primary product has been observed tandfonline.com. While hydroxyl radicals are often involved in the phototransformation of phenolic compounds, the formation of this compound in the presence of nitrite ions appears to proceed through a different mechanism involving nitrogen oxides tandfonline.com. Specifically, a reaction of resorcinol with N2O4 (or two NO2 molecules) has been suggested as an alternative mechanism for the formation of this compound tandfonline.com.

The tautomerization between the nitrosophenol form of this compound and its quinone oxime tautomer is a well-established equilibrium that impacts its reactivity wikipedia.org. This isomerization involves the migration of a proton and a change in the bonding around the nitrogen and adjacent carbon atoms.

Research into reaction mechanisms involving nitroso compounds also explores their behavior as intermediates or reactants in various synthetic transformations, such as Diels-Alder reactions, ene reactions, and nucleophilic additions baranlab.org. While specific detailed mechanisms involving this compound in complex synthetic sequences were not extensively detailed in the provided search results, the general reactivity of the nitroso group and the resorcinol core provides a basis for understanding its potential reaction pathways.

The study of reaction intermediates is crucial in understanding the step-by-step process of a chemical reaction. In the context of nitroso compounds, intermediates can include transient species formed during nitrosation or subsequent reactions of the nitroso group wikipedia.orgcore.ac.uk. The specific intermediates formed during the reactions of this compound would depend on the reaction conditions and the coreactants involved.

For instance, in the phototransformation studies, the involvement of nitrogen oxides like NO2 and N2O4 as intermediates in the formation of this compound highlights a specific mechanistic pathway tandfonline.comtandfonline.com.

Here is a summary of some reactions and related compounds:

| Reactant/Compound | Conditions | Product(s) | Notes | Source |

| Resorcinol | Isopentyl nitrite or Sodium nitrite | This compound | Typical synthesis method | ontosight.aitandfonline.com |

| Resorcinol + Sodium Nitrite | Irradiation (300-366 nm), pH 7.2-7.3, air-sat. | This compound | Primary photoproduct | tandfonline.com |

| Resorcinol + Nitrate ions | Excitation, pH 5.5-6.5 | This compound, 4-Nitroresorcinol, Trihydroxybenzenes | Formation involves dark reactions with nitrogen oxides tandfonline.com. Secondary formation of 2,4-dinitrosoresorcinol also observed tandfonline.com. | tandfonline.com |

| This compound | - | Quinone oxime tautomer | Exists in tautomeric equilibrium in solution | wikipedia.org |

Coordination Chemistry of 4 Nitrosoresorcinol

Ligand Properties and Coordination Modes of 4-Nitrosoresorcinol

This compound is known to form colored complexes with several metal ions, indicating its ability to chelate or coordinate through its functional groups. It has been utilized as an analytical reagent for the spectrophotometric determination of metal ions such as cobalt, palladium, and copper, which is based on the formation of these colored complexes. nbu.ac.innbu.ac.in The molecule contains two hydroxyl groups and one nitroso group attached to a benzene (B151609) ring. These functionalities provide potential binding sites for metal ions. The phenolic oxygen atoms and the nitrogen and oxygen atoms of the nitroso group can potentially coordinate to a metal center.

While specific detailed studies on the diverse coordination modes of this compound itself are less extensively documented in the provided results compared to other ligands, general principles of coordination chemistry suggest possible binding modes. Ligands can coordinate as monodentate, bidentate, or even in a bridging fashion, depending on the spatial arrangement of donor atoms and the electronic and steric requirements of the metal center. researchgate.net Given the proximity of the hydroxyl groups and the nitroso group on the resorcinol (B1680541) backbone, this compound is likely to act as a multidentate ligand, potentially forming chelate rings with metal ions, which generally leads to enhanced complex stability—a phenomenon known as the chelate effect. shodhsagar.com For instance, coordination could involve one or both phenolic oxygen atoms, or the nitrogen and oxygen atoms of the nitroso group, or a combination of these. The specific metal ion and reaction conditions would dictate the preferred coordination mode.

Synthetic Approaches to this compound Coordination Complexes

The synthesis of this compound coordination complexes typically involves the reaction of a metal salt with this compound in a suitable solvent. The specific method can vary depending on the desired complex and metal ion.

One reported approach for the preparation of cobalt(II) complexes involves mixing an ethanolic solution of this compound with a solution of cobalt(II) and a base like pyridine (B92270) or substituted pyridines at a controlled pH. nbu.ac.in The resulting complex can then be extracted into an organic phase, such as chloroform (B151607). nbu.ac.in This method highlights the importance of pH in complex formation and the potential for using co-ligands (like pyridine bases) to influence the complexation process and facilitate extraction. nbu.ac.in

General synthetic strategies for metal complexes with organic ligands often involve refluxing the metal salt and the ligand in a solvent like ethanol (B145695) or methanol. nih.govscirp.org The ratio of metal to ligand, the choice of solvent, temperature, and reaction time are all crucial parameters that can influence the formation of the desired complex and its yield. Precipitation of the complex is a common method for isolation, followed by washing and drying. nih.gov

While the provided information gives a glimpse into the synthesis of this compound complexes, further research would likely detail specific reaction conditions, stoichiometry, and purification methods for complexes with a wider range of metal ions.

Structural Characterization of Metal-4-Nitrosoresorcinol Complexes

Structural characterization of metal-4-Nitrosoresorcinol complexes is essential to understand their properties and the nature of the metal-ligand interaction. A variety of spectroscopic and analytical techniques are employed for this purpose.

Spectrophotometry is a key technique, particularly for colored complexes, allowing for the determination of complex formation and stoichiometry through absorbance measurements. nbu.ac.innbu.ac.in UV-Vis spectroscopy can provide information about the electronic transitions within the complex, which are influenced by the metal ion and its coordination environment. nih.govnih.gov

Infrared (IR) spectroscopy is invaluable for identifying the functional groups involved in coordination. Changes in the vibrational frequencies of the ligand's functional groups (hydroxyl, nitroso) upon complexation can indicate which atoms are coordinating to the metal center. nih.govnih.govmdpi.com For instance, shifts in bands associated with O-H and N=O stretching vibrations would provide evidence of coordination through oxygen and/or nitrogen atoms.

Nuclear Magnetic Resonance (NMR) spectroscopy can be used to study the structure of diamagnetic complexes in solution, providing information about the ligand's environment and symmetry upon coordination. nih.govnih.gov

Elemental analysis confirms the stoichiometry of the metal-ligand complex. researchgate.net Thermogravimetric analysis (TG) can provide information about the thermal stability of the complex and the presence of coordinated solvent molecules. scirp.orgresearchgate.net

Single-crystal X-ray diffraction is the most definitive technique for determining the precise three-dimensional structure of a metal complex, providing detailed information about bond lengths, bond angles, coordination geometry, and intermolecular interactions. researchgate.netresearchgate.netresearchgate.netnih.govslideshare.net Powder X-ray diffraction (PXRD) can be used to characterize the bulk crystalline phase of the synthesized complex. nih.gov

Magnetic measurements can provide information about the oxidation state and electronic configuration of the metal ion in the complex. scirp.orgresearchgate.net

Analysis of Ligand Binding Sites and Coordination Geometries

Analyzing the crystal structure obtained from X-ray diffraction allows for the precise identification of the atoms from the this compound ligand that are directly bonded to the metal center, thus revealing the binding sites. researchgate.netresearchgate.netresearchgate.net Based on the structure of this compound, the phenolic oxygen atoms and the nitrogen and oxygen atoms of the nitroso group are the most likely donor atoms. mdpi.comtaylorfrancis.com

Once the binding sites are identified, the arrangement of these donor atoms around the central metal ion defines the coordination geometry. Common coordination geometries observed in metal complexes include linear (coordination number 2), trigonal planar (coordination number 3), tetrahedral (coordination number 4), square planar (coordination number 4), trigonal bipyramidal (coordination number 5), square pyramidal (coordination number 5), and octahedral (coordination number 6). libretexts.orguni-siegen.de The coordination number and preferred geometry are influenced by the size and electronic configuration of the metal ion, as well as the steric requirements of the ligand. libretexts.orguni-siegen.de For example, d8 metal ions often favor square planar geometry. libretexts.org

Influence of Metal Center Electronic Structure on Complex Stability

The stability of metal-4-Nitrosoresorcinol complexes is significantly influenced by the electronic structure of the central metal ion. Several factors related to the metal ion contribute to complex stability. shodhsagar.comunacademy.comslideshare.netijtsrd.com

Charge and Size: For metal ions of similar size, those with a higher positive charge generally form more stable complexes due to stronger electrostatic attraction to the negatively polarized donor atoms of the ligand. shodhsagar.comunacademy.comslideshare.net Conversely, for ions with the same charge, smaller ions tend to form more stable complexes as the metal center can get closer to the ligand donor atoms. shodhsagar.comunacademy.comslideshare.net

Nature of Metal-Ligand Bond: The degree of covalent character in the metal-ligand bond also affects stability. unacademy.comslideshare.net More covalent bonds generally lead to more stable complexes. unacademy.comslideshare.net The electronegativity and polarizability of the metal ion influence the covalent character of the bond. slideshare.net

Hard and Soft Acid-Base Theory: Metal ions can be classified as hard or soft acids, and ligands as hard or soft bases. slideshare.net Hard acids tend to form stable complexes with hard bases (where interactions are primarily electrostatic), while soft acids prefer to bond with soft bases (where interactions have more covalent character). slideshare.net The donor atoms in this compound (oxygen and nitrogen) can be considered in the context of this theory to understand their interactions with different metal ions.

Oxidation State: Metal ions in higher oxidation states tend to form more stable complexes with ligands containing donor atoms like oxygen and nitrogen. unacademy.comslideshare.netrsc.org

Theoretical and Computational Studies on 4 Nitrosoresorcinol

Quantum Chemical Investigations

Quantum chemical methods, particularly Density Functional Theory (DFT), are widely used to study the electronic structure and properties of molecules. DFT allows for the calculation of molecular geometries, energies, and electron distributions, which are crucial for understanding chemical behavior wikipedia.org.

Electronic Structure Analysis and Molecular Orbitals (HOMO-LUMO)

The electronic structure of 4-Nitrosoresorcinol can be analyzed using quantum chemical calculations to understand the distribution of electrons within the molecule. This analysis typically involves the examination of molecular orbitals, particularly the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energies and spatial distributions of the HOMO and LUMO, collectively known as the frontier molecular orbitals (FMOs), are key indicators of a molecule's reactivity researchgate.netutdallas.edulibretexts.orglibretexts.org. The energy gap between the HOMO and LUMO (HOMO-LUMO gap) is often related to the molecule's kinetic stability and chemical reactivity; a smaller gap generally indicates higher reactivity scirp.orgmdpi.com.

While specific detailed data on the HOMO-LUMO energies and orbitals solely for this compound from dedicated computational studies were not extensively found in the search results, general DFT calculations can provide these values scirp.orgmdpi.comrsc.org. Studies on related nitro and nitroso aromatic compounds demonstrate the application of DFT in determining HOMO and LUMO energies to understand charge transfer and electronic properties mdpi.comacs.org. For this compound, such calculations would reveal the spatial localization of the most accessible electrons (in the HOMO) and the most available sites for accepting electrons (in the LUMO), guiding predictions about its interactions with other chemical species.

Prediction of Reactivity and Selectivity Parameters

Quantum chemical calculations can also be used to predict the reactivity and selectivity of this compound. Parameters such as atomic charges, Fukui functions, and condensed local reactivity descriptors can be derived from electronic structure calculations acs.org. These descriptors help identify the most likely sites for electrophilic, nucleophilic, or radical attack. For instance, Fukui functions indicate the sensitivity of a molecule's electron density to the addition or removal of an electron at a particular atomic site uiuc.edu.

Although specific studies detailing these parameters for this compound were not prominently found, the general principles apply. Computational studies on the formation of nitroso aromatic compounds, such as the photoinduced nitrosation of resorcinol (B1680541) where this compound is a product, involve understanding the reactivity of the precursor molecules and the intermediates through computational means stanford.edu. These studies implicitly rely on the reactivity parameters of the involved species, which can be computed using quantum chemistry. The nitroso group and the hydroxyl groups on the resorcinol ring in this compound would influence its electron distribution and thus its reactive sites.

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are computational techniques used to study the time-dependent behavior of molecular systems rowansci.comlibretexts.org. For a flexible molecule like this compound, MD simulations can provide insights into its possible conformations and how these conformations change over time in different environments (e.g., in solution or in a crystal lattice) github.ioresearchgate.netmdpi.com. Conformational analysis is important because the shape of a molecule can significantly influence its reactivity and physical properties.

While specific MD simulations focused on the conformational analysis of this compound were not detailed in the search results, MD is a standard tool for exploring the potential energy surface of molecules and identifying stable and transient conformations rowansci.com. For this compound, MD simulations could reveal the preferred orientation of the nitroso group relative to the hydroxyl groups and the benzene (B151609) ring, and how hydrogen bonding (intramolecular or with a solvent) might affect its flexibility and shape.

Computational Modeling of Reaction Pathways and Transition States

Computational modeling is invaluable for elucidating chemical reaction mechanisms, including the identification of reaction pathways and the characterization of transition states. Transition states are high-energy, short-lived molecular configurations that represent the peak of the energy barrier between reactants and products libretexts.org. Calculating the energy of the transition state allows for the determination of the activation energy, which is directly related to the reaction rate.

Studies investigating the formation of this compound, such as its generation during the photoirradiation of imidacloprid (B1192907) in the presence of resorcinol, have utilized computational methods to explore the reaction mechanisms involved stanford.edu. These studies likely involve the modeling of transition states for the elementary steps leading to the formation of the nitroso group on the resorcinol ring. General computational approaches for finding transition states include methods like the nudged elastic band (NEB) or the synchronous transit-guided quasi-Newton (STQN) method uiuc.edu. By locating and characterizing these transition states, computational chemistry can provide a detailed understanding of how this compound is formed or how it might react with other species. Although specific energy barriers and transition state structures solely for reactions of this compound were not explicitly found, the methodology is well-established and applicable libretexts.orguiuc.edu.

Prediction and Interpretation of Spectroscopic Properties

Computational methods can accurately predict various spectroscopic properties, including UV-Visible (UV-Vis), Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectra acs.org. These predicted spectra can aid in the experimental identification and characterization of this compound and its derivatives.

Advanced Analytical Methodologies for 4 Nitrosoresorcinol

Spectroscopic Techniques for Structural and Mechanistic Insights

Spectroscopic methods probe the interaction of electromagnetic radiation with 4-Nitrosoresorcinol molecules, yielding information about their electronic structure, functional groups, and molecular vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic compounds by analyzing the magnetic properties of atomic nuclei, particularly ¹H and ¹³C. While specific detailed NMR data for this compound was not extensively found in the search results, NMR is a standard method for structural elucidation of organic molecules, including substituted resorcinols and nitroso compounds. For instance, ¹H NMR spectra are available for related compounds like 4-(4-Nitrophenyl)azoresorcinol. chemicalbook.com The application of NMR to this compound would involve dissolving the compound in a suitable deuterated solvent and obtaining spectra to identify and assign signals corresponding to the different hydrogen and carbon atoms, providing definitive proof of its molecular structure.

Vibrational Spectroscopy (Infrared and Raman)

For this compound, IR and Raman spectroscopy would be used to identify key functional groups such as hydroxyl (-OH), nitroso (-N=O), and aromatic ring vibrations. Although specific spectra for this compound were not detailed, studies on related nitro and nitroso aromatic compounds demonstrate the utility of these methods for vibrational analysis and structural confirmation. scirp.org For example, C-H stretching vibrations in substituted benzenes typically appear in the 3000-3100 cm⁻¹ region. scirp.org Vibrations sensitive to substituent position and nature, such as certain ring vibrations, are also key for characterization. scirp.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, corresponding to electronic transitions within the molecule. shu.ac.uklibretexts.orgazooptics.comrsc.orgslideshare.net This technique is particularly useful for compounds containing chromophores, such as the nitroso group and the conjugated π system of the resorcinol (B1680541) ring in this compound. shu.ac.uklibretexts.orgazooptics.com

This compound is described as a light yellow crystalline solid, and its ethanolic solution is stable for weeks. nbu.ac.in It exhibits color changes with pH, becoming orange at approximately pH 5-6, with a decrease in intensity above pH 7.0. nbu.ac.in These color changes are indicative of shifts in the electronic transitions of the molecule due to changes in protonation state or tautomerization, which can be monitored using UV-Vis spectroscopy. The formation of complexes with metal ions also leads to distinct color changes and corresponding changes in UV-Vis spectra, a property utilized in its application as an analytical reagent for metal determination. nbu.ac.inniscpr.res.in For instance, complexes of palladium(II) with this compound and pyridine (B92270) derivatives are extractable into chloroform (B151607) and show molar absorptivities in the range of (2.6-3.5) x 10⁴ L mol⁻¹ cm⁻¹ at λmax 395-400 nm. niscpr.res.in Absorbance measurements are typically performed using a spectrophotometer with quartz cells. nbu.ac.inniscpr.res.in

Advanced Chromatographic and Mass Spectrometric Approaches

Chromatographic techniques are essential for separating this compound from complex mixtures, while mass spectrometry provides detailed information about its molecular weight and fragmentation pattern, aiding in identification and structural confirmation.

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization Strategies

Gas Chromatography-Mass Spectrometry (GC-MS) is a hyphenated technique that combines the separation power of gas chromatography with the detection and identification capabilities of mass spectrometry. GC-MS is suitable for volatile and thermally stable compounds. However, polar compounds like this compound, with hydroxyl groups, may require derivatization to increase their volatility and improve chromatographic behavior. gnomio.commdc-berlin.de

Derivatization involves chemically modifying the compound to make it more amenable to GC analysis. gnomio.com Silylation, which replaces active hydrogens with a trimethylsilyl (B98337) (TMS) group, is a common derivatization strategy for compounds containing hydroxyl, amino, or carboxyl groups. gnomio.comchemcoplus.co.jp While direct application of GC-MS to underivatized this compound might be challenging due to its polarity and potential for thermal decomposition, derivatization with silylating agents could enable its analysis by GC-MS. Derivatization can also enhance detectability and provide characteristic fragmentation patterns in the mass spectrum, aiding in identification. gnomio.comsigmaaldrich.com Automated on-line derivatization methods coupled with GC-MS have been developed for various polar compounds, improving repeatability and efficiency. mdc-berlin.de

High-Performance Liquid Chromatography (HPLC) coupled with Advanced Detection

High-Performance Liquid Chromatography (HPLC) is a versatile separation technique suitable for a wide range of compounds, including those that are less volatile or thermally labile. HPLC separates components based on their differential interactions with a stationary phase and a mobile phase. sigmaaldrich.com

HPLC can be coupled with various advanced detection methods for the analysis of this compound. UV-Vis detectors are commonly used in HPLC due to their versatility, as many compounds absorb UV or visible light. sigmaaldrich.comscirp.org Diode array detectors (DAD) allow for monitoring at multiple wavelengths simultaneously, providing additional information for peak identification and purity assessment. sigmaaldrich.com For trace analysis or enhanced selectivity, HPLC can be coupled with fluorescence detectors (if the compound or a derivative is fluorescent) or mass spectrometers (HPLC-MS). sigmaaldrich.com HPLC-MS provides molecular weight information and fragmentation data, which are invaluable for confirmation of identity and analysis of complex samples.

High-Resolution Mass Spectrometry (HRMS) for Product Identification

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique crucial for the unambiguous identification and structural elucidation of this compound and its transformation products. HRMS provides accurate mass measurements, often within a few parts per million (ppm) of the theoretical mass, which allows for the determination of the elemental composition of an ion. This is particularly important when analyzing complex reaction mixtures or environmental samples where numerous related or isobaric compounds may be present. chromatographyonline.comthermofisher.com

The core principle behind using HRMS for product identification lies in its ability to differentiate between ions with very similar nominal masses but distinct elemental compositions. This high resolving power is essential to separate signals from the analyte of interest from interfering matrix ions. thermofisher.com Accurate mass measurement of the molecular ion (or a characteristic adduct) significantly narrows down the number of possible elemental formulas, providing a strong basis for identification. thermofisher.com

Furthermore, coupling HRMS with separation techniques like Liquid Chromatography (LC), forming LC-HRMS, enhances its capabilities by separating components of a mixture before they enter the mass spectrometer. chromatographyonline.comrsc.orgnih.gov This is particularly useful for analyzing reaction products of this compound, which could include isomers or compounds with similar fragmentation patterns. fossiliontech.com

Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS) in conjunction with HRMS, provides structural information about the detected ions. By inducing fragmentation of the parent ion and measuring the accurate masses of the resulting fragment ions, characteristic fragmentation pathways can be determined. nih.govmiamioh.edu These fragmentation patterns act as a "fingerprint" for a specific molecule, aiding in the confirmation of its structure or the elucidation of the structure of an unknown product. msu.educhemguide.co.uk For instance, analyzing the fragmentation of this compound or its derivatives can reveal the presence and position of the nitroso and hydroxyl groups based on characteristic neutral losses or fragment ions.

While specific detailed research findings or data tables exclusively focusing on HRMS analysis of this compound itself were not extensively found in the search results, the principles and applications of HRMS for identifying organic compounds and their derivatives are well-established and directly applicable. Studies on related compounds, such as the synthesis of 4-Chloro-6-nitrosoresorcinol (B18988), demonstrate the use of HRMS (ESI+) to confirm the calculated mass-to-charge ratio ([M + H]+) for synthesized products, highlighting its role in product identification in synthetic chemistry amazonaws.com. Similarly, HRMS is widely used for the analysis and identification of various organic compounds and their transformation products in complex matrices like water, emphasizing its relevance for potential environmental or biological studies involving this compound. rsc.orgnih.gov

Applications of 4 Nitrosoresorcinol in Advanced Chemical Synthesis and Materials Science Research

Utilization in Dye Chemistry and Chromophore Synthesis

4-Nitrosoresorcinol plays a significant role in the synthesis of various dyes and chromophores, contributing to the development of colored compounds with diverse applications.

Role in Phenoxazine (B87303) Dye Formation

Phenoxazine dyes are a class of organic compounds known for their fluorescent properties and applications in biological staining and indicators. The synthesis of these dyes often involves the condensation of phenols with nitrosylated aromatic compounds. A key example is the preparation of resorufin (B1680543), a phenoxazine dye, which can be synthesized through the reaction of this compound and resorcinol (B1680541) under acidic conditions, such as in the presence of sulfuric acid. acs.orgnih.govwikipedia.org This acid-mediated condensation is a standard method for forming the phenoxazine ring system. acs.orgnih.gov

Application in Azo Dye Production and Processes

Azo dyes, characterized by the presence of an azo group (-N=N-), represent the largest class of synthetic dyes and are widely used in various industries, including textiles, printing, and paper manufacturing. nih.gov While the primary method for synthesizing azo dyes involves the diazotization of an aromatic primary amine followed by coupling with an electron-rich nucleophile nih.govcuhk.edu.hk, this compound can also be involved in azo dye chemistry. Although not a primary amine for diazotization, its structure allows for participation in coupling reactions or as an intermediate in alternative synthesis routes. Some sources mention nitroso compounds, alongside nitro compounds and aromatic amines, as substrates from which azo dyes can be obtained nih.gov. Additionally, specific azo dyes like 4-(4-Nitrophenylazo)resorcinol (Azo Violet), which is used as a pH indicator and a spot test reagent for magnesium, are structurally related to resorcinol derivatives. medchemexpress.comsigmaaldrich.com The synthesis of azo dyes typically involves a diazotization/coupling reaction. nih.govcuhk.edu.hkaaru.edu.jo

Function as a Precursor in Polymer and Advanced Material Development

The reactivity of this compound makes it a valuable precursor in the development of polymers and advanced materials. Its incorporation into polymer structures can impart specific properties to the resulting materials. Research indicates that this compound can be used in the preparation of condensation resins and chelate polymers. core.ac.uk These polymers can exhibit unique characteristics due to the presence of the nitroso-resorcinol moiety. The development of advanced materials often involves the synthesis of novel polymers with tailored properties for various applications. compositesuk.co.ukamdnano.comroutledge.com While specific examples of this compound directly incorporated into advanced functional materials beyond polymers are less detailed in the provided information, its role as a building block in polymer synthesis highlights its potential in this area. core.ac.ukontosight.ai

General Reagent in Organic Transformations for Complex Molecule Construction

Beyond its specific applications in dyes and polymers, this compound serves as a general reagent in various organic transformations. Its functional groups allow it to participate in a range of reactions, making it useful for constructing more complex molecules. ontosight.ai For instance, the nitroso group can undergo reduction or condensation reactions, while the hydroxyl groups can be involved in etherification or esterification. acs.orgnih.govwikipedia.org Although detailed examples of complex molecule synthesis solely utilizing this compound as a key reagent are not extensively provided, its mention as a valuable intermediate in organic synthesis underscores its potential in creating diverse chemical structures. ontosight.ai The field of organic synthesis relies on a wide array of reagents to perform functional group interconversions and carbon-carbon bond formations, essential steps in building complex molecules. ebsco.comaccessscience.com

Environmental Chemical Transformation of 4 Nitrosoresorcinol

Photochemical Degradation Pathways

Photochemical degradation is a significant process for many organic contaminants in the environment, particularly in aquatic and atmospheric systems where they can be exposed to sunlight or other sources of UV radiation. The presence of chromophores within the 4-Nitrosoresorcinol structure suggests its potential for photochemical transformation.

Direct Photolysis Mechanisms in Aqueous and Atmospheric Systems

Direct photolysis involves the absorption of light energy by the molecule itself, leading to its degradation. For compounds in aqueous and atmospheric systems, exposure to sunlight can initiate such transformations. Studies on structurally related compounds like nitrophenols and nitroimidazoles indicate that direct photolysis can be a primary loss mechanism, particularly in high-humidity environments and bulk cloud water. The efficiency of direct photolysis depends on the compound's absorption spectrum overlapping with the incident light spectrum. While specific quantum yields and detailed mechanisms for the direct photolysis of this compound are not extensively detailed in the provided literature, the presence of the nitroso and dihydroxyl functionalities on the benzene (B151609) ring suggests potential for photo-induced reactions, such as bond cleavage or rearrangement, upon absorption of UV or visible light.

Indirect Photodegradation via Reactive Species (e.g., Hydroxyl Radical Initiated Reactions)

Indirect photodegradation involves the reaction of the target compound with reactive species generated by the photolysis of other substances in the environment. Key reactive species include hydroxyl radicals (•OH), singlet oxygen (¹O₂), and carbonate radicals (CO₃⁻•). Hydroxyl radicals are highly reactive oxidizers that can initiate the degradation of many organic pollutants through reactions like hydrogen abstraction or addition to aromatic rings. These radicals can be generated through various photochemical processes, such as the photolysis of nitrate (B79036) and nitrite (B80452) ions in water.

Studies on the atmospheric aqueous phase transformation of nitrophenols highlight the importance of •OH-mediated degradation, which can be a dominant pathway in environments with elevated hydroxyl radical concentrations, such as aerosol phases. Singlet oxygen can also play a significant role in the indirect photodegradation of some organic contaminants, particularly in the presence of dissolved organic matter (DOM) which can act as a photosensitizer. The contribution of these reactive species to the degradation of a compound like this compound would depend on the specific environmental conditions, including the intensity and wavelength of light, the concentration of radical precursors (like nitrate and nitrite), and the presence and nature of dissolved organic matter.

Identification and Analysis of Chemical Transformation Products

Identifying and analyzing the transformation products of this compound is crucial for understanding its environmental fate and potential ecological impact. Transformation products can sometimes be more persistent or toxic than the parent compound. Analytical techniques commonly used for identifying and quantifying organic contaminants and their transformation products in environmental samples include Gas Chromatography-Mass Spectrometry (GC/MS), High-Performance Liquid Chromatography (HPLC), and Electrospray Ionization Mass Spectrometry (ESI-MS).

Research on the photochemical transformation of related compounds has identified this compound as a transformation product itself. For instance, this compound was observed as a major photoproduct during the excitation of nitrate ions in an aqueous solution of resorcinol (B1680541) under UV irradiation. Additionally, in studies investigating the reaction of hydroxyl radicals with 3-nitrophenol (B1666305), this compound and 2,4-dinitrosoresorcinol were detected as transformation products. The formation of these nitroso compounds highlights potential transformation pathways involving nitration or nitrosation reactions in the presence of reactive nitrogen species.

Other potential transformation products could arise from further degradation of this compound through photochemical or chemical pathways, potentially leading to the cleavage of the nitroso group, hydroxylation of the aromatic ring, or ring opening. Studies on the photolysis of phenols and resorcinol have shown the formation of trihydroxybenzenes and other hydroxylated products.

Table 1 summarizes some compounds mentioned in the context of this compound's transformation or as structurally related compounds with relevant degradation information, along with their PubChem CIDs.

Future Research Directions for 4 Nitrosoresorcinol

Development of Sustainable Synthetic Methodologies

Current or traditional synthetic routes to 4-nitrosoresorcinol may involve conditions or reagents that are not aligned with green chemistry principles. Future research should prioritize the development of sustainable synthetic methodologies. This could involve exploring alternative reaction conditions, such as solvent-free reactions or those utilizing environmentally benign solvents like water ijnc.ir. The application of catalysis, particularly heterogeneous or organocatalysis, could offer more efficient and selective routes, minimizing waste generation and energy consumption ijnc.irfau.eumdpi.com. Research could also investigate the use of renewable feedstocks as starting materials for the synthesis of this compound or its precursors, further enhancing the sustainability of the process ijnc.irmdpi.com. Exploring biocatalytic approaches, utilizing enzymes or microorganisms, represents another promising direction for achieving highly selective and environmentally friendly synthesis ijnc.irfau.eu.

Integration of Advanced Computational and Experimental Approaches for Mechanistic Discovery

A deeper understanding of the reaction mechanisms involving this compound is crucial for controlling its reactivity and exploring new transformations. Future research should integrate advanced computational methods, such as density functional theory (DFT) calculations and molecular dynamics simulations, with experimental studies to elucidate complex reaction pathways and transition states researchgate.netscience.gov. Computational studies can provide insights into the electronic structure, reactivity, and stability of this compound and its intermediates. researchgate.net This can guide experimental design and help in identifying optimal conditions for desired reactions. Experimental techniques such as time-resolved spectroscopy, in situ monitoring using techniques like IR or NMR, and advanced mass spectrometry can provide crucial data to validate computational models and uncover mechanistic details. researchgate.netscience.gov Specifically, understanding radical-mediated processes or photochemistry involving the nitroso group could be a fruitful area of investigation, potentially revealing new reaction pathways or degradation mechanisms. researchgate.netscience.gov

Design and Synthesis of Novel Materials Based on this compound Scaffolds

The structure of this compound, with its reactive functional groups and aromatic core, makes it a potential building block for the design and synthesis of novel materials. Future research can explore its incorporation into polymers, coordination complexes, or supramolecular structures. The nitroso group can participate in various reactions, such as condensation or redox processes, allowing for the formation of diverse linkages and architectures. acs.org For example, this compound has been used in the synthesis of phenoxazine (B87303) dyes, highlighting its potential in generating chromophoric systems. acs.org Research could focus on synthesizing polymers with tailored optical, electronic, or sensing properties by incorporating this compound units into the polymer backbone or as side chains. chemrxiv.orgusc.eduntt-review.jpyoutube.comdfg.de The design of metal-organic frameworks (MOFs) or covalent organic frameworks (COFs) utilizing this compound as a linker molecule could lead to novel porous materials with applications in gas adsorption, separation, or catalysis. usc.eduntt-review.jpyoutube.comdfg.de

Elucidation of Complex Reaction Networks in Environmental Chemical Processes

This compound may be involved in complex reaction networks in various environmental compartments, such as water or the atmosphere, potentially as a transformation product or an intermediate. researchgate.netresearchgate.netacs.org Future research should aim to elucidate these complex networks to understand its environmental fate and impact. This involves identifying the various transformation pathways, including photodegradation, oxidation, reduction, and biological metabolism. researchgate.netresearchgate.netacs.org Advanced analytical techniques, such as high-resolution mass spectrometry and chromatography, are essential for identifying and quantifying this compound and its transformation products in complex environmental matrices. researchgate.netresearchgate.net Studying its reactivity with common environmental oxidants (e.g., hydroxyl radicals, ozone) and its potential for bioaccumulation or biodegradation are critical research areas. researchgate.netresearchgate.netacs.org Understanding these reaction networks is vital for assessing the environmental persistence, mobility, and potential toxicity of this compound and its related compounds. researchgate.netresearchgate.netacs.org Computational modeling can complement experimental studies by predicting potential transformation pathways and estimating reaction rates under different environmental conditions. researchgate.net

Q & A

Q. What are the established methodologies for synthesizing and purifying 4-Nitrosoresorcinol?

Synthesis typically involves nitrosation of resorcinol under controlled acidic conditions. Purification is achieved via recrystallization using solvents like ethanol or methanol. Analytical techniques such as HPLC or thin-layer chromatography (TLC) should confirm purity (>97% by GC analysis) . Structural validation requires NMR (¹H and ¹³C) and IR spectroscopy to confirm nitroso-group incorporation and aromatic substitution patterns .

Q. How does the stability of this compound vary under different storage conditions?

The compound decomposes at 185°C and is sensitive to strong oxidizers and bases. Long-term stability is ensured by storage in airtight containers at 0–6°C in darkness. Periodic stability testing via UV-Vis spectroscopy (monitoring absorbance at λ_max ~400 nm in alkaline solutions) is recommended .

Q. What spectroscopic techniques are optimal for characterizing this compound’s chemical structure?

Use a combination of:

Q. What are the solubility properties of this compound in common solvents?

The compound is insoluble in water but dissolves in dilute NaOH (forming a colored complex) and polar aprotic solvents (e.g., DMSO). Solubility data should be quantified via gravimetric analysis or spectrophotometric calibration curves .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction mechanisms involving this compound?

Discrepancies often arise from pH-dependent reactivity. Systematic studies using stopped-flow kinetics under varying pH (3–12) and temperature (20–50°C) can isolate intermediates. Cross-validate findings with computational models (DFT calculations for transition states) .

Q. What experimental designs are suitable for studying this compound’s role as a metal ion indicator?

Design titration experiments with transition metals (e.g., Mo, Mg) in buffered solutions. Use UV-Vis or fluorescence spectroscopy to monitor chelation-induced spectral shifts. Include controls with competing ligands (e.g., EDTA) to assess specificity .

Q. How can researchers address data gaps in the ecological impact of this compound?

Conduct microcosm studies to evaluate biodegradation pathways and toxicity in aquatic systems. Use LC-MS/MS to quantify residual concentrations and GC-MS for metabolite identification. Compare results with predictive models (e.g., QSAR) .

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound toxicity studies?

Apply nonlinear regression (e.g., Hill equation) to EC₅₀/LC₅₀ calculations. Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare treatment groups. Address outliers via Grubbs’ test and report confidence intervals .

Q. How can researchers optimize synthetic yields while minimizing hazardous byproducts?

Employ Design of Experiments (DoE) to optimize reaction parameters (molar ratios, temperature, catalysts). Monitor byproducts via GC-MS and implement green chemistry principles (e.g., solvent substitution, catalytic recycling) .

Q. What protocols ensure ethical handling of this compound in biomedical research?

Follow institutional safety guidelines:

- Use PPE (gloves, goggles) and fume hoods for handling.

- Secure IRB approval for in vitro/in vivo studies.

- Adopt OECD guidelines for ecotoxicological assays .

Methodological Resources

- Data Analysis : Use tools like R or Python for multivariate analysis of spectral/toxicity data .

- Synthesis Reproducibility : Document all steps in line with the Beilstein Journal of Organic Chemistry’s experimental guidelines .

- Literature Reviews : Apply scoping review frameworks (Arksey & O’Malley, 2005) to map existing studies and identify knowledge gaps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.